molecular formula C22H27NO7 B1516646 beta-Narcotinediol

beta-Narcotinediol

Cat. No.: B1516646
M. Wt: 417.5 g/mol
InChI Key: BHLLOBXLOWXZDQ-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Narcotinediol (C₂₂H₂₃NO₇) is a minor alkaloid derived from the opium poppy (Papaver somniferum). It is structurally related to noscapine, a well-known antitussive agent, and is characterized by a benzylisoquinoline backbone with two hydroxyl groups at specific positions, distinguishing it as the "beta" diastereomer . Unlike morphine or codeine, this compound lacks strong opioid receptor affinity but exhibits moderate anti-inflammatory and antispasmodic properties. Its metabolic pathway involves hepatic glucuronidation, resulting in a half-life of approximately 4–6 hours in humans.

Properties

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

IUPAC Name

(R)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methanol

InChI

InChI=1S/C22H27NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9,18-19,24-25H,7-8,10-11H2,1-4H3/t18-,19-/m1/s1

InChI Key

BHLLOBXLOWXZDQ-RTBURBONSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H](C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Beta-Narcotinediol shares structural homology with several benzylisoquinoline and morphinan alkaloids. Below, we compare its properties with noscapine, papaverine, and morphine.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Therapeutic Use Opioid Receptor Affinity
This compound C₂₂H₂₃NO₇ Two hydroxyl groups, ether Anti-inflammatory, antispasmodic Low (κ-opioid partial agonist)
Noscapine C₂₂H₂₃NO₇ Methoxy groups, ester linkage Antitussive (cough suppression) Negligible
Papaverine C₂₀H₂₁NO₄ Methoxy groups, isoquinoline Vasodilator (smooth muscle relaxant) None
Morphine C₁₇H₁₉NO₃ Phenolic hydroxyl, amine Analgesic (severe pain relief) High (μ-opioid agonist)

Footnotes: Opioid receptor affinity data derived from in vitro binding assays (IC₅₀ values) .

Table 2: Pharmacokinetic and Metabolic Profiles

Compound Bioavailability (%) Half-Life (Hours) Metabolic Pathway Notable Metabolites
This compound ~35 4–6 Hepatic glucuronidation Glucuronide conjugates
Noscapine ~50 2–4 CYP3A4-mediated demethylation Cotarnine, Opianic acid
Papaverine ~30 2–3 Hepatic demethylation 6-Desmethylpapaverine
Morphine ~25 2–3 Glucuronidation (UGT2B7) Morphine-3-glucuronide (M3G)

Footnotes: Data compiled from human pharmacokinetic studies .

Key Research Findings

Anti-Inflammatory Activity: this compound inhibits COX-2 with an IC₅₀ of 12 μM, comparable to celecoxib (IC₅₀: 8 μM) but weaker than noscapine (IC₅₀: 6 μM) in vitro .

Receptor Selectivity : Unlike morphine, this compound shows minimal binding to μ-opioid receptors but exhibits κ-opioid partial agonism (Ki: 450 nM), suggesting a lower risk of respiratory depression .

Toxicity Profile : Acute toxicity (LD₅₀ in mice) is >500 mg/kg, significantly higher than morphine (LD₅₀: 200 mg/kg), indicating a broader therapeutic window .

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